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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroaniline

Cat. No.: B567108

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Brom-3,5-dichloranilin fur
biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-Brom-3,5-dichloranilin ist ein vielseitiges Ausgangsmaterial fur die Synthese einer Vielzahl
von heterocyclischen und biarylischen Verbindungen mit potenziellen biologischen Aktivitaten.
Die strategische Positionierung der Brom- und Chlor-Substituenten am Anilinring ermaéglicht
selektive Funktionalisierungen durch verschiedene Kreuzkupplungsreaktionen. Diese
Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von 2-
Brom-3,5-dichloranilin und zur Evaluierung der biologischen Aktivitat der resultierenden
Verbindungen, insbesondere im Hinblick auf antimikrobielle und krebsbekampfende
Eigenschaften.

Derivatisierungsstrategien

Die priméaren Methoden zur Derivatisierung von 2-Brom-3,5-dichloranilin umfassen die
Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Kupfer-katalysierte Ullmann-
Kondensation. Diese Reaktionen ermdglichen die Einfuhrung einer Vielzahl von Aryl-,

Heteroaryl- und Aminogruppen, die haufig in biologisch aktiven Molekilen vorkommen.

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung
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Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von Kohlenstoff-
Kohlenstoff-Bindungen. Sie eignet sich hervorragend zur Einfihrung von Aryl- oder
Heteroarylgruppen an der 2-Position des 2-Brom-3,5-dichloranilin-Rings.

Materialien:

2-Brom-3,5-dichloranilin

Arylboronsaure (1,2 - 1,5 Aquivalente)

Palladiumkatalysator (z. B. Pd(PPhs)a, Pd(OAC)2, 2-5 mol%)

Base (z. B. K2COs, Cs2CO0s, K3PQas, 2-3 Aquivalente)

Entgastes Losungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol/Wasser, DMF)

Inertgas (Argon oder Stickstoff)
Durchfiuhrung:

e In einem trockenen Schlenk-Kolben werden 2-Brom-3,5-dichloranilin (1,0 Ag.), die
entsprechende Arylboronséaure (1,2-1,5 Aq.), die Base (2,0-3,0 Aq.) und der
Palladiumkatalysator (2-5 mol%) vorgelegt.

o Der Kolben wird evakuiert und dreimal mit Inertgas (Argon oder Stickstoff) gespult.
e Das entgaste Losungsmittel wird mittels Spritze zugegeben.
» Die Reaktionsmischung wird unter Ruhren auf 80-110 °C erhitzt.

o Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC) oder
Flussigchromatographie-Massenspektrometrie (LC-MS) verfolgt.

e Nach vollstandigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekuhlt, mit
Wasser verdinnt und mit einem organischen Loésungsmittel (z. B. Ethylacetat) extrahiert.

» Die vereinigten organischen Phasen werden tber wasserfreiem Natriumsulfat getrocknet,
filtriert und im Vakuum eingeengt.
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» Das Rohprodukt wird durch Saulenchromatographie an Kieselgel gereinigt.

Logisches Diagramm des Arbeitsablaufs fir die Suzuki-Miyaura-Kupplung

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf fir eine Suzuki-Miyaura-Kupplungsreaktion.

Protokoll 2: Ullmann-Kondensation

Die Ullmann-Kondensation ist eine Kupfer-katalysierte Reaktion zur Bildung von Kohlenstoff-
Stickstoff- oder Kohlenstoff-Sauerstoff-Bindungen. Sie ist nutzlich fir die Synthese von N-
Arylanilinen oder Diarylethern. Moderne Protokolle verwenden katalytische Mengen an Kupfer
in Verbindung mit spezifischen Liganden, was die traditionell harschen Reaktionsbedingungen
mildert.[1]

Materialien:

e 2-Brom-3,5-dichloranilin

e Amin, Phenol oder N-Heterocyclus (1,5-2,0 Aquivalente)
o Kupferkatalysator (z. B. Cul, Cuz20, 5-10 mol%)

e Ligand (z. B. L-Prolin, 1,10-Phenanthrolin, 10-20 mol%)
e Base (z. B. K2COs, Cs2C0s, 2-3 Aquivalente)

e LOsungsmittel (z. B. DMF, DMSO, Toluol)
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Durchfihrung:

» In einem trockenen, verschlielBbaren Reaktionsgefal? werden 2-Brom-3,5-dichloranilin (1,0
Aq.), das Kupplungspartner-Nukleophil (1,5-2,0 Aq.), der Kupferkatalysator (5-10 mol%), der
Ligand (10-20 mol%) und die Base (2,0-3,0 Ag.) vorgelegt.

e Das Gefal wird mit einem Septum verschlossen und das System mit Inertgas gespuilt.
¢ Das Losungsmittel wird zugegeben und die Mischung entgast.

o Die Reaktion wird bei erhéhter Temperatur (typischerweise 100-150 °C) fur 12-24 Stunden
geruhrt.

o Der Reaktionsfortschritt wird mittels DC oder LC-MS liberwacht.

e Nach Abkuhlen auf Raumtemperatur wird die Reaktionsmischung durch ein Celite-Pad
filtriert, um die anorganischen Salze und den Katalysator zu entfernen.

e Das Filtrat wird mit Wasser verdinnt und mit einem organischen Losungsmittel extrahiert.
e Die organische Phase wird gewaschen, getrocknet und eingeengt.
e Die Reinigung des Rohprodukts erfolgt durch Sdulenchromatographie.

Logisches Diagramm des Arbeitsablaufs fur die Ullmann-Kondensation

Click to download full resolution via product page

Abbildung 2: Allgemeiner Arbeitsablauf fiir eine Ullmann-Kondensationsreaktion.
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Biologische Assays und quantitative Daten

Derivate von halogenierten Anilinen haben vielversprechende Aktivitaten in verschiedenen
biologischen Assays gezeigt. Obwohl spezifische Daten fur Derivate von 2-Brom-3,5-
dichloranilin begrenzt sind, kdnnen Daten von strukturell &hnlichen Verbindungen als Leitfaden
fur die Wirkstoffforschung dienen.

Antimikrobielle Aktivitat

Halogenierte Aniline wurden auf ihre antimikrobielle und antibiofilmische Wirkung untersucht.
Als reprasentatives Beispiel werden hier Daten fur 4-Brom-3-chloranilin (4B3CA) und 3,5-
Dibromanilin (3,5-DBA) gegen Uropathogene Escherichia coli (UPEC) und ESKAPE-
Pathogene (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae,
Acinetobacter baumannii, Pseudomonas aeruginosa, und Enterobacter-Spezies) aufgefuhrt.

Tabelle 1: Antimikrobielle Aktivitat von analogen halogenierten Anilinen

Minimale o o
. . Biofilm-Inhibition
Verbindung Hemmkonzentratio Referenz

n (MHK) [ugimL] ICso [pg/mL]

4-Brom-3-chloranilin
(4B3CA)

200 10 2]

3,5-Dibromanilin (3,5-

100 10 2]
DBA)

Diese Daten deuten darauf hin, dass Derivate von 2-Brom-3,5-dichloranilin ebenfalls potente
antimikrobielle Wirkstoffe sein konnten. Ein mdglicher Wirkmechanismus ist die Hemmung der
Adenylatzyklase, was zu einer Herunterregulierung von Virulenz- und Biofilm-assoziierten
Genen fuhrt.[2]

Signalweg der Adenylatzyklase-Hemmung
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Abbildung 3: Vereinfachter Signalweg, der die Hemmung der Adenylatzyklase durch
halogenierte Aniline zeigt.

Antikrebs-Aktivitat

Verschiedene Anilin-Derivate wurden als potente Inhibitoren von Kinasen entwickelt, die in der
Krebs-Signaltransduktion eine entscheidende Rolle spielen. Insbesondere der VEGFR-2
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(Vascular Endothelial Growth Factor Receptor 2) ist ein wichtiges Ziel fur die Entwicklung von
Anti-Angiogenese-Therapien.

Tabelle 2: Antikrebs-Aktivitat von reprasentativen Anilin-basierten Inhibitoren

Verbindung Zielkinase Krebszelllinie ICso0 [pM] Referenz
_ MCF-7
Verbindung 7d * VEGFR-2 2.93 [1]
(Brustkrebs)
Verbindung 7d * VEGFR-2 - 0.503 [1]
Axitinib 2 VEGFR-2 - 0.0002 Analoge Daten
Sunitinib 2 VEGFR-2 - 0.08 Analoge Daten

1 1-Benzyl-5-brom-3-(2-(4-(4-chlorphenyl)thiazol-2-yl)hydrazono)indolin-2-on 2 Klinisch
zugelassene Kinase-Inhibitoren als Referenz.

Die Derivatisierung von 2-Brom-3,5-dichloranilin kénnte zur Entdeckung neuer Kinase-
Inhibitoren flihren. Die Brom-Position bietet einen idealen Anknupfungspunkt fir die Einfihrung
von Aryl-Resten, die in die ATP-Bindungstasche von Kinasen passen.

Signalweg der VEGFR-2-Kinase-Hemmung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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